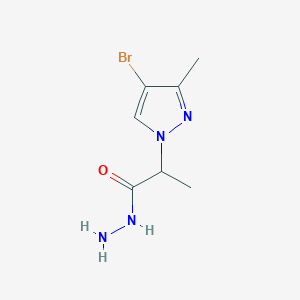

2-(4-Bromo-3-methylpyrazolyl)propanohydrazide

Description

Properties

IUPAC Name |

2-(4-bromo-3-methylpyrazol-1-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN4O/c1-4-6(8)3-12(11-4)5(2)7(13)10-9/h3,5H,9H2,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOGWCUSHRFDEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)C(C)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Bromo-3-methylpyrazolyl)propanohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 220.08 g/mol. The structure features a pyrazole ring substituted with a bromine atom and a methyl group, along with a propanohydrazide functional group.

Biological Activity Overview

The biological activity of this compound has been examined in various studies, revealing several potential therapeutic effects:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of the pyrazole ring is associated with enhanced antibacterial and antifungal activities.

- Anticancer Properties : Some derivatives of pyrazole have shown promise in cancer research. For instance, they can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.

- Anti-inflammatory Effects : Compounds containing pyrazole moieties have been studied for their anti-inflammatory effects, which may be attributed to their ability to inhibit cyclooxygenase (COX) enzymes.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it may involve:

- Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer progression, such as COX and various kinases.

- Cell Signaling Modulation : It might affect signaling pathways involved in cell proliferation and apoptosis, particularly those mediated by growth factors.

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives for their antibacterial activity. The results indicated that compounds with bromine substitutions showed enhanced efficacy against Gram-positive bacteria, suggesting that this compound could possess similar properties .

- Cancer Research : In a recent study exploring the anticancer potential of pyrazole derivatives, it was found that certain compounds could induce cell cycle arrest and apoptosis in breast cancer cells. This suggests that this compound may also have similar effects, warranting further investigation .

- Inflammation Model : An experimental model assessing the anti-inflammatory properties of hydrazone derivatives showed significant reduction in inflammatory markers when treated with compounds structurally related to this compound .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.08 g/mol |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Anti-inflammatory Activity | Reduces inflammatory markers |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively, making it valuable in the development of drugs aimed at treating conditions such as cancer and bacterial infections. For instance, derivatives of pyrazole compounds have shown promising results in inhibiting specific enzymes related to tumor growth and microbial resistance .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 2-(4-Bromo-3-methylpyrazolyl)propanohydrazide exhibited significant cytotoxic effects against several cancer cell lines. The research utilized molecular docking studies to predict the binding affinity of the compound with target proteins involved in cancer proliferation. Results indicated a strong interaction, suggesting potential for further development as an anticancer agent .

Agricultural Science

Pesticidal Applications

Research has indicated that this compound can be utilized in the formulation of novel pesticides. Its ability to disrupt biological pathways in pests makes it a candidate for developing environmentally friendly pest control agents. Field trials have shown effectiveness against common agricultural pests without adversely affecting non-target species .

Case Study: Efficacy Against Crop Pests

In a controlled study, the application of this compound was tested on crops infested with aphids and beetles. The results showed a substantial reduction in pest populations compared to untreated controls, highlighting its potential as a sustainable alternative to conventional pesticides .

Materials Science

Synthesis of Novel Materials

In materials science, this compound has been explored for its role in synthesizing new polymers and coatings. Its incorporation into polymer matrices has been shown to enhance properties such as thermal stability and mechanical strength .

Case Study: Polymer Development

A recent investigation focused on utilizing this compound in creating thermosetting resins. The study revealed that incorporating this compound improved the thermal resistance of the resulting material significantly, making it suitable for high-performance applications in electronics and automotive industries .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Based Hydrazides

(a) 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-N′-{(Z)-[2-chloro-3-methyl-4-(1-pyrrolidinyl)phenyl]methylene}propanehydrazide

- Structure : Shares the 4-bromo-3-methylpyrazole group but includes a Schiff base linkage to a substituted phenyl ring.

- Implications : The Schiff base formation may improve stability and bioavailability compared to the parent hydrazide .

(b) Benzenesulfonamide-Pyrazole Derivatives (e.g., Compound 16 from )

Carbazole and Biphenyl Hydrazides

(a) (EZ)-N′-Benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanohydrazide (Compound 1e)

- Structure : Carbazole core with a chloro substituent and Schiff base.

- Comparison : The carbazole moiety provides aromatic stacking interactions, whereas the pyrazole in the target compound may offer better metabolic stability due to bromine’s electron-withdrawing effects .

(b) 2-(3-Fluorobiphenyl-4-yl)propanohydrazide Derivatives

Pharmacokinetic and Toxicity Profiles

Drug-Likeness Parameters

- Key Observations :

Toxicity Considerations

- Mutagenicity : Schiff bases like 1a–f show AMES toxicity and hepatotoxicity, likely due to reactive imine bonds. The target compound’s bromine substitution might mitigate this by reducing electrophilicity .

- hERG Inhibition : Some analogs inhibit hERG II (cardiotoxicity risk), but pyrazole derivatives are less studied in this context .

Q & A

Q. How can researchers optimize the synthesis of 2-(4-Bromo-3-methylpyrazolyl)propanohydrazide to improve yield and purity?

The synthesis involves multi-step reactions requiring precise control of parameters:

- Temperature : Exothermic reactions (e.g., bromination) may require cooling to prevent side products .

- Catalysts : Use Lewis acids (e.g., AlCl₃) for regioselective bromination of the pyrazole ring .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Confirm purity via TLC (Rf comparison) and NMR (integration of proton signals) .

- Analytical Validation : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while ¹H/¹³C NMR resolves structural ambiguities (e.g., distinguishing regioisomers) .

Q. What spectroscopic methods are most reliable for confirming the molecular structure of this compound?

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) using SHELXL for refinement .

- NMR Spectroscopy : Key signals include the hydrazide –NH– proton (~8.5 ppm, broad) and pyrazole C–Br (δ ~145 ppm in ¹³C NMR) .

- FT-IR : Confirm hydrazide C=O stretch (~1640 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

- Comparative Assays : Standardize in vitro models (e.g., MIC values for antimicrobial activity) against reference drugs (e.g., fluconazole) to minimize variability .

- Metabolic Stability : Use hepatic microsome assays to assess whether rapid metabolism explains inconsistent in vivo vs. in vitro results .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) to the pyrazole ring to enhance binding to fungal CYP450 enzymes, and compare activity trends .

Q. What computational strategies are effective for predicting the binding modes of this compound to biological targets?

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 for anti-inflammatory activity). Prioritize poses with hydrogen bonds between the hydrazide group and catalytic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes. Monitor RMSD and binding free energy (MM-PBSA) .

- QSAR Models : Corrogate substituent effects (e.g., halogen position) with bioactivity data to identify critical pharmacophores .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DMSO/water) to improve crystal growth.

- Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol to prevent ice formation during XRD data collection .

- Software Tools : Refine disorder models in OLEX2 and validate using R-factor convergence (<5% discrepancy) .

Methodological Considerations

Q. What in vitro assays are recommended for evaluating the antimicrobial potential of this compound?

- Broth Microdilution : Determine MIC against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Time-Kill Kinetics : Assess bactericidal/fungicidal effects over 24 hours to differentiate static vs. cidal activity .

- Biofilm Disruption : Use crystal violet staining to quantify biofilm biomass reduction in P. aeruginosa .

Q. How should stability studies be designed for this compound under physiological conditions?

- pH Profiling : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC-UV at 254 nm .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

Data Interpretation and Reporting

Q. What statistical approaches are suitable for analyzing dose-response relationships in bioactivity studies?

- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using GraphPad Prism .

- ANOVA with Tukey’s Test : Compare means across multiple concentrations or derivative groups (p < 0.05) .

Q. How can researchers mitigate batch-to-batch variability in synthetic yields?

- DoE (Design of Experiments) : Optimize reaction parameters (e.g., stoichiometry, solvent ratio) via response surface methodology .

- In-line Analytics : Use ReactIR to monitor reaction progress in real time and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.